molecular formula C7H5F4N B2579108 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine CAS No. 1443110-68-6

5-fluoro-3-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B2579108
CAS No.: 1443110-68-6
M. Wt: 179.118
InChI Key: AFOLCZMLFGRMAY-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-(trifluoromethyl)pyridine is an organic compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated pyridines are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are often incorporated into molecules to enhance their biological activity, suggesting that they interact with a variety of biological targets .

Mode of Action

It is known that trifluoromethylpyridines can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond . This suggests that 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that fluorinated compounds, such as this one, can significantly affect pharmaceutical growth . This suggests that this compound may interact with various biochemical pathways, leading to downstream effects that contribute to its biological activity.

Pharmacokinetics

It is known that the presence of fluorine in a compound can significantly affect its pharmacokinetic properties . Therefore, it can be inferred that the trifluoromethyl group in this compound may influence its ADME properties and, consequently, its bioavailability.

Result of Action

It is known that fluorinated compounds can exhibit a wide range of biological activities . This suggests that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the properties of fluorinated compounds can be affected by various environmental factors . Therefore, it can be inferred that the action of this compound may also be influenced by environmental conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-methyl-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine and trifluoromethyl groups enhances its stability, lipophilicity, and bioactivity compared to other similar compounds.

Properties

IUPAC Name

5-fluoro-3-methyl-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c1-4-2-5(8)3-12-6(4)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOLCZMLFGRMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443110-68-6
Record name 5-fluoro-3-methyl-2-(trifluoromethyl)pyridine
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